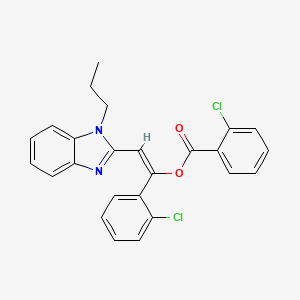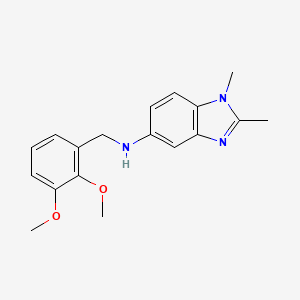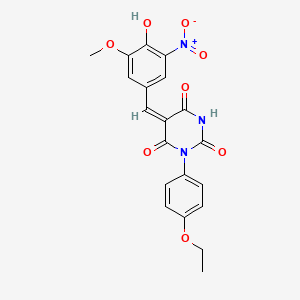
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate, also known as CP-96345, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. CP-96345 is a selective ligand for the dopamine D4 receptor, which has been implicated in a variety of neurological and psychiatric disorders. In
科学的研究の応用
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to be a selective ligand for the dopamine D4 receptor, which has been implicated in a variety of neurological and psychiatric disorders, including schizophrenia, attention deficit hyperactivity disorder (ADHD), and addiction. This compound has been used to study the role of the D4 receptor in these disorders, as well as to develop new treatments for them.
作用機序
1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate acts as a selective ligand for the dopamine D4 receptor, which is a G protein-coupled receptor that is primarily located in the prefrontal cortex and limbic system of the brain. Activation of the D4 receptor has been shown to modulate dopamine release, as well as to affect the activity of other neurotransmitters, such as glutamate and GABA. This compound has been shown to enhance the activity of the D4 receptor, which may have implications for the treatment of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to enhance dopamine release in the prefrontal cortex and striatum, as well as to improve working memory and attention. It has also been shown to reduce impulsivity and hyperactivity in animal models of ADHD. In addition, this compound has been shown to have anti-inflammatory effects, which may be relevant for the treatment of neurodegenerative disorders.
実験室実験の利点と制限
One advantage of using 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate in lab experiments is its selectivity for the D4 receptor, which allows researchers to study the specific effects of D4 receptor activation. However, one limitation is that this compound is a relatively new compound, and its effects in humans are not well understood. In addition, the synthesis of this compound is complex and may be challenging for researchers without expertise in synthetic chemistry.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate. One area of interest is the role of the D4 receptor in addiction, particularly in relation to the opioid epidemic. This compound may have potential as a treatment for opioid addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the development of new treatments for ADHD, which is a common neurological disorder that affects both children and adults. This compound may have potential as a new treatment for ADHD, as it has been shown to improve attention and reduce hyperactivity in animal models. Finally, there is interest in the development of new treatments for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound may have potential as a treatment for these disorders, as it has been shown to have anti-inflammatory effects and to enhance dopamine release in the brain.
合成法
The synthesis of 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)vinyl 2-chlorobenzoate involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 1-propyl-1H-benzimidazole-2-carboxylic acid, which is then reacted with 2-chloroaniline to form 1-(2-chlorophenyl)-2-(1-propyl-1H-benzimidazol-2-yl)ethanone. This intermediate is then reacted with 2-chlorobenzoic acid and triethylamine to form this compound.
特性
IUPAC Name |
[(E)-1-(2-chlorophenyl)-2-(1-propylbenzimidazol-2-yl)ethenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20Cl2N2O2/c1-2-15-29-22-14-8-7-13-21(22)28-24(29)16-23(17-9-3-5-11-19(17)26)31-25(30)18-10-4-6-12-20(18)27/h3-14,16H,2,15H2,1H3/b23-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILTZCHIRQDGCZ-XQNSMLJCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C=C(C3=CC=CC=C3Cl)OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C2=CC=CC=C2N=C1/C=C(\C3=CC=CC=C3Cl)/OC(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-propyl-3-[(2-pyridinylmethyl)thio]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5323369.png)
![methyl {2-ethoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5323370.png)
![2,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5323376.png)
![5-[2-methyl-4-(4-morpholinyl)benzylidene]-2-(phenylimino)-3-(tetrahydro-2-furanylmethyl)-1,3-thiazolidin-4-one](/img/structure/B5323397.png)
![2-(methylthio)-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5323400.png)

![N-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)methanamine dihydrochloride](/img/structure/B5323405.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2,6-dimethylbenzamide](/img/structure/B5323427.png)

![N-(2-methoxy-5-{[(2-methoxybenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5323431.png)
![3-chloro-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}thiophene-2-carboxamide](/img/structure/B5323434.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5323446.png)
![1-(4-{[4-(2-methylphenyl)-1,4-diazepan-1-yl]methyl}phenyl)-2-imidazolidinone](/img/structure/B5323448.png)
![2-cyclohexyl-5-imino-6-{[5-(2-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323459.png)